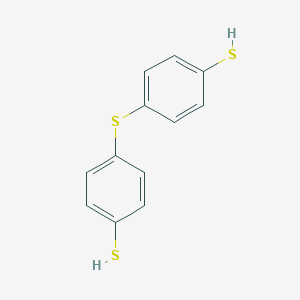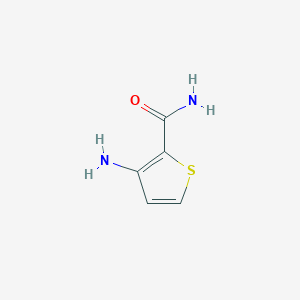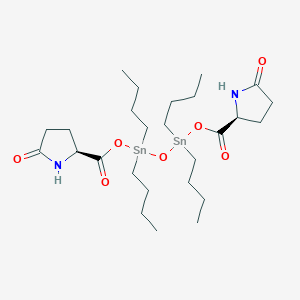
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide, also known as DBTC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a tin-based organometallic compound that has been synthesized through various methods. The purpose of
Applications De Recherche Scientifique
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential applications in various fields of science, including catalysis, materials science, and biomedical research. In the field of catalysis, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In materials science, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in gas sensing and photocatalysis. In biomedical research, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been studied for its potential anticancer and antitumor properties.
Mécanisme D'action
The mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is not fully understood. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have a low toxicity profile in vitro and in vivo. However, studies have suggested that Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide may have potential toxic effects on the liver and kidneys at high doses. Additionally, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has been shown to have potential mutagenic and teratogenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several limitations, including its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
There are several future directions for research on Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide and its potential applications in cancer therapy. Finally, studies are needed to evaluate the potential toxic effects of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide in humans and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide is a tin-based organometallic compound that has been widely studied for its potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide have been discussed in this paper. While Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and to evaluate its safety profile.
Méthodes De Synthèse
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide can be synthesized through various methods, including the reaction of tin (IV) oxide with pyrrolidone-5-carboxylic acid and n-butanol. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting compound is then purified through recrystallization.
Propriétés
Numéro CAS |
149849-42-3 |
|---|---|
Nom du produit |
Bis(di-n-butyl(2-pyrrolidone-5-carboxylato)tin) oxide |
Formule moléculaire |
C26H48N2O7Sn2 |
Poids moléculaire |
738.1 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl-[(2S)-5-oxopyrrolidine-2-carbonyl]oxystannyl]oxystannyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.4C4H9.O.2Sn/c2*7-4-2-1-3(6-4)5(8)9;4*1-3-4-2;;;/h2*3H,1-2H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/t2*3-;;;;;;;/m00......./s1 |
Clé InChI |
IYBNKMSDYKQCRP-LBRSNSIMSA-L |
SMILES isomérique |
CCCC[Sn](CCCC)(OC(=O)[C@@H]1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)[C@@H]2CCC(=O)N2 |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2 |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C1CCC(=O)N1)O[Sn](CCCC)(CCCC)OC(=O)C2CCC(=O)N2 |
Synonymes |
BBPCTO bis(di-n-butyl-2-pyrrolidone-5-carboxylato)tin oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



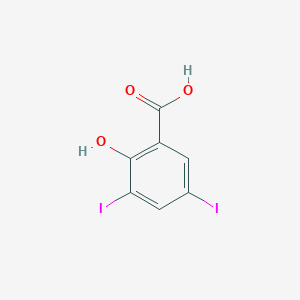
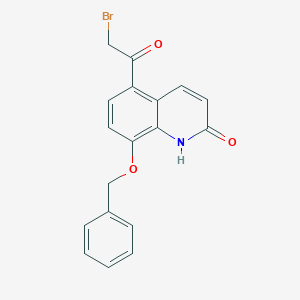
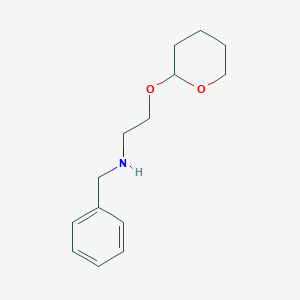
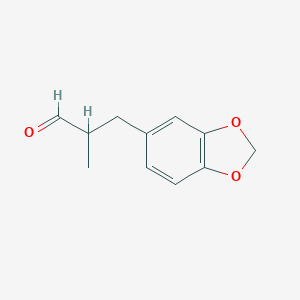
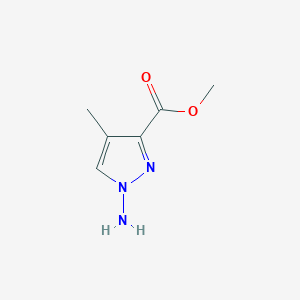
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)
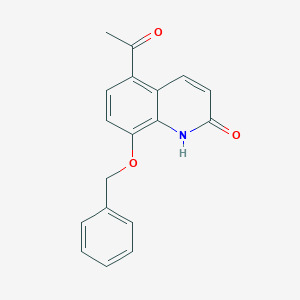
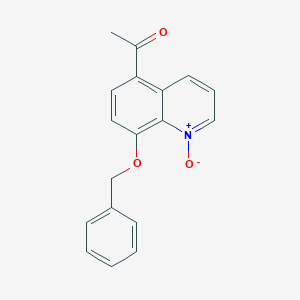
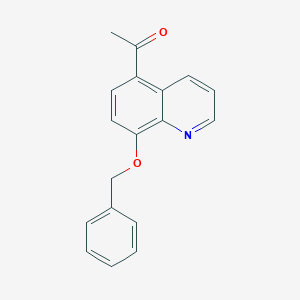
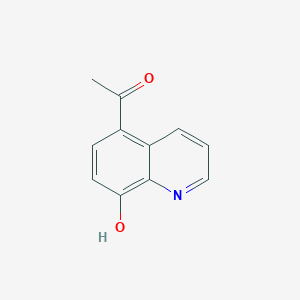
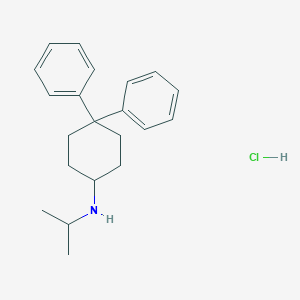
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
